2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common route might start with the preparation of furan derivatives followed by functional group modifications to introduce the dimethyl and carboxamide groups. Intermediate steps may include nitration, reduction, and amide bond formation.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective methods are required. This often involves optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and minimize impurities. Continuous flow synthesis might be used for large-scale production to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially involving the thiadiazole ring or methyl groups.
Reduction: : Reduction reactions might target the nitro groups or other electron-rich areas.
Substitution: : The furan and benzothiadiazole moieties can be sites for substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halogens or organolithium compounds in appropriate solvents under controlled temperature conditions.
Major Products Formed
The products will vary based on the specific reactions and reagents used, but they generally include derivatives with modified functional groups or structural isomers that can be separated and purified for further study.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, especially those with multiple functional groups.
Biology
In biological research, it might serve as a molecular probe to study interactions with proteins or nucleic acids due to its functional diversity.
Medicine
Industry
In the industrial sector, it could find applications in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The compound's mechanism of action will depend on its interaction with molecular targets, such as enzymes or receptors. For example, it might inhibit a specific enzyme by binding to its active site, thereby preventing substrate conversion. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: : Shares the furan core structure but lacks the complexity of the additional functional groups.
N-(2-(Benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide: : Similar framework but different substitution pattern.
3-Methylfuran-2-carboxamide: : Similar functional groups but lacks the benzothiadiazole moiety.
Unique Features
2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide is unique due to the combination of multiple heterocycles and functional groups, offering a diverse range of reactivity and potential applications. Its structure allows for extensive chemical modifications and interactions with various biological targets.
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Biological Activity
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives , which are known for their diverse biological properties. The specific structural features of this compound include:
- Thiadiazole nucleus : A five-membered ring containing two nitrogen atoms.
- Furan ring : Contributing to its aromatic characteristics and biological activity.
- Carboxamide group : Influencing solubility and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds structurally similar to 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide have been tested against various cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively. For example, the IC50 values for these compounds in 2D cultures were significantly lower compared to 3D cultures, indicating a more pronounced effect in simpler environments .
The proposed mechanisms of action for similar thiadiazole derivatives include:
- DNA Binding : Many thiadiazole derivatives exhibit a strong affinity for DNA, particularly binding within the minor groove. This interaction can inhibit DNA-dependent enzymes, leading to reduced tumor cell proliferation.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific kinases involved in cell signaling pathways critical for tumor growth .
Antimicrobial Activity
In addition to their antitumor properties, thiadiazole derivatives have shown promising antimicrobial activity. The compound's structure allows it to interact with bacterial membranes or DNA, leading to cell death. Notably:
- Compounds similar to this compound have been tested against common pathogens such as E. coli and S. aureus, showcasing effective inhibition at low concentrations .
Case Studies and Experimental Data
A study evaluating various substituted furan derivatives revealed that those with thiadiazole moieties exhibited significant antitumor and antimicrobial activities. The following table summarizes key findings from relevant studies:
Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|---|
Compound A | Antitumor | A549 | 6.26 | |
Compound B | Antimicrobial | E. coli | 15.00 | |
Compound C | Antitumor | HCC827 | 20.46 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thiadiazole ring.
- Introduction of the furan carboxamide functionality.
- Final modifications to achieve desired biological activity.
Research has shown that modifications at various positions of the thiadiazole and furan rings can significantly alter biological activity, providing avenues for developing more potent derivatives .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11-10-13(12(2)23-11)16(20)17-8-9-19-15-7-5-4-6-14(15)18(3)24(19,21)22/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWIHRRYTHIMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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